molecular formula C15H26N2 B1207377 beta-Isosparteine CAS No. 24915-04-6

beta-Isosparteine

Cat. No.: B1207377
CAS No.: 24915-04-6
M. Wt: 234.38 g/mol
InChI Key: SLRCCWJSBJZJBV-AJNGGQMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery of this compound emerged from systematic investigations of alkaloid constituents in leguminous plants during the mid-twentieth century. The compound was first isolated from Lupinus sericeus by Carmack and colleagues in 1955, where it was initially identified under the alternative nomenclature of spartalupine. This initial isolation represented a significant milestone in quinolizidine alkaloid research, as it demonstrated the existence of stereoisomeric variations within the sparteine alkaloid family.

Historical investigations revealed that this compound had been encountered previously under different designations, creating initial confusion regarding its structural identity. The alkaloid pusilline, first isolated from Lupinus pusillus, was subsequently demonstrated to be identical to this compound through direct comparative analysis of the bases and their corresponding salt derivatives. This identification process involved rigorous chemical transformations, including mild oxidation with mercuric acetate followed by catalytic hydrogenation, which successfully converted pusilline to d-sparteine, thereby confirming its structural relationship to the sparteine alkaloid series.

The establishment of this compound as a distinct entity within the quinolizidine alkaloid family required extensive analytical work during an era when modern spectroscopic techniques were not yet available. Early researchers relied on classical chemical methods, including degradation studies and chemical interconversions, to establish structural relationships between related alkaloids. The confirmation of this compound identity with spartalupine represented the first documented natural occurrence of this specific stereoisomer, marking an important advancement in understanding the structural diversity present within lupine alkaloids.

Taxonomic Classification within Quinolizidine Alkaloids

This compound occupies a specific position within the comprehensive classification system of quinolizidine alkaloids, representing one of the most structurally complex members of this diverse alkaloid family. According to current taxonomic frameworks, quinolizidine alkaloids encompass more than 397 distinct compounds that have been systematically classified into 20 different representative classes based on their structural characteristics. Within this classification system, this compound belongs to the sparteine-type alkaloids, which constitute one of the six major structural categories containing 66 known structures, including sparteine, lupanine, and angustifoline.

The structural classification of this compound places it within the broader category of alkaloids and derivatives, specifically under the subcategory of lupin alkaloids, which includes sparteine, lupanine, and related alkaloids. This hierarchical classification reflects the compound's biosynthetic origin from lysine precursors and its characteristic quinolizidine core structure. The sparteine-type alkaloids are distinguished by their tetracyclic framework, which differentiates them from other quinolizidine alkaloid classes such as the lupinine type, camoensine type, alpha-pyridone type, matrine type, and ormosanin type.

Alkaloid Class Number of Known Structures Representative Compounds
Sparteine Type 66 Sparteine, Lupanine, Angustifoline, this compound
Lupinine Type 34 Lupinine and derivatives
Matrine Type 31 Matrine
Alpha-pyridone Type 25 Anagyrine, Cytisine
Ormosanin Type 19 Ormosanine
Camoensine Type 6 Camoensin

The stereochemical configuration of this compound establishes it as a carbon-two symmetrical diastereoisomer of sparteine, characterized by the specific absolute configuration of 6R,7R,9R,11R at its four stereogenic centers. This stereochemical arrangement distinguishes this compound from its closely related isomer alpha-isosparteine, which exhibits a different configuration pattern of 6R,7S,9S,11R. The precise stereochemical characterization has been confirmed through advanced spectroscopic methods and single crystal X-ray crystallography, providing definitive structural validation.

Natural Occurrence and Distribution in Fabaceae

This compound demonstrates a selective distribution pattern within the Fabaceae family, with documented occurrence across multiple genera including Lupinus, Spartium, and Cytisus. The compound exhibits particular abundance in specific Lupinus species, where it frequently serves as either a major or minor alkaloid constituent depending upon the particular species and variety examined. Within the genus Lupinus, this compound shows preferential accumulation in Lupinus sericeus and Lupinus pusillus, where it constitutes a predominant alkaloid component characterized by the distinctive 6R,7R,9R,11R stereochemical backbone.

The distribution pattern of this compound within Lupinus luteus presents a notable example of its occurrence as a minor alkaloid constituent. In this species, the alkaloid profile is dominated by lupinine, which accounts for approximately 60 percent of the total alkaloid content, while sparteine comprises about 30 percent. This compound appears alongside other minor alkaloids including ammodendrine, feruloyl lupinine, lupanine, 17-oxosparteine, and tetrahydrorhombifoline. This distribution pattern illustrates the complex alkaloid profiles that characterize different Lupinus species and demonstrates the species-specific variations in alkaloid biosynthesis.

Plant Species This compound Status Associated Alkaloids Family Classification
Lupinus sericeus Predominant alkaloid Sparteine, Lupanine Fabaceae
Lupinus pusillus Predominant alkaloid Pusilline (identical to this compound) Fabaceae
Lupinus luteus Minor alkaloid Lupinine, Sparteine, Ammodendrine Fabaceae
Spartium species Present Various quinolizidine alkaloids Fabaceae
Cytisus species Present Cytisine, related alkaloids Fabaceae

The occurrence of this compound in additional Fabaceae genera beyond Lupinus indicates a broader biosynthetic capability within this plant family. Documentation exists for its presence in Bolusanthus speciosus and Ulex airensis, suggesting that the enzymatic machinery required for this compound biosynthesis extends beyond the Lupinus genus. This wider distribution pattern supports the hypothesis that quinolizidine alkaloid biosynthetic pathways share common enzymatic components across related genera within the Fabaceae family.

Quantitative analysis of this compound content reveals significant variation depending upon plant tissue type, developmental stage, growth conditions, and even diurnal cycles. The alkaloid concentration patterns demonstrate that this compound accumulation is subject to complex regulatory mechanisms that respond to both genetic and environmental factors. This variability in alkaloid content has important implications for understanding the adaptive significance of these compounds in plant biology and their role in plant-environment interactions.

Biological Significance in Plant Defense Mechanisms

This compound functions as a critical component of plant defense systems, contributing to the sophisticated chemical arsenal that leguminous plants deploy against potential threats from herbivores, pathogens, and competing organisms. As a member of the quinolizidine alkaloid family, this compound participates in the broader defensive strategy that characterizes these compounds, where one of the leading chemical functions involves defense against predators and herbivores. The antimicrobial properties associated with quinolizidine alkaloids extend the protective capabilities of this compound beyond simple deterrent effects, encompassing active inhibition of microbial growth and pathogen development.

The defensive efficacy of this compound and related quinolizidine alkaloids has been demonstrated through observations of their effects on grazing livestock, where these compounds can cause significant physiological disruption in animals that consume alkaloid-containing plant material. The biological activity of these alkaloids creates a powerful deterrent effect that protects plants from herbivory, thereby contributing to plant survival and reproductive success. This protective function becomes particularly important in natural environments where grazing pressure represents a significant threat to plant populations.

Research investigations have revealed that breeding programs designed to reduce quinolizidine alkaloid concentrations in cultivated lupins result in decreased resistance to pests and diseases, providing direct evidence for the protective role of these compounds. This inverse relationship between alkaloid content and susceptibility to biological threats demonstrates the critical importance of this compound and related alkaloids in maintaining plant health and vigor. The reduction in natural defenses associated with low-alkaloid varieties necessitates alternative pest management strategies in agricultural settings.

Defense Function Mechanism Target Organisms Biological Effect
Herbivore Deterrence Physiological disruption Mammals, insects Reduced feeding behavior
Antimicrobial Activity Growth inhibition Bacteria, fungi Pathogen resistance
Pest Resistance Multi-target effects Various arthropods Population control
Allelopathic Effects Competitive inhibition Competing plants Growth suppression

The antimicrobial properties of this compound contribute to plant health through protection against bacterial and fungal pathogens that might otherwise compromise plant tissues and physiological functions. This antimicrobial activity represents an important aspect of plant immunity, particularly in soil environments where pathogenic microorganisms pose constant threats to root systems and overall plant health. The broad-spectrum antimicrobial effects suggest that this compound functions as part of a comprehensive defense system rather than targeting specific pathogen types.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCCWJSBJZJBV-AJNGGQMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@H]3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179627
Record name beta-Isosparteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24915-04-6, 90-39-1, 446-95-7
Record name (7S,7aS,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24915-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Isosparteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024915046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Isosparteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14755
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name beta-Isosparteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sparteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [7S-(7α,7aα,14α,14aα)]-dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-ISOSPARTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPV1ED2WZQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Steps and Conditions

  • Diastereoselective Imino-Aldol Reaction : Glutaric acid is converted to a bis-tert-butanesulfinimine, which undergoes lithium enolate addition to form two contiguous stereocenters. The reaction employs tert-butylammonium bromide (TBAB) as a phase-transfer catalyst, achieving 81% yield for the critical imino-aldol adduct.

  • N-Acyliminium Cyclization : The bis-sulfinimine intermediate is subjected to acidic conditions, inducing cyclization to generate the quinolizidine core. X-ray crystallography confirmed the absolute configuration at this stage.

  • Global Reduction : Final hydrogenation over Pd/C and LiAlH4 reduction yield β-isosparteine in 34% overall yield from glutaric acid.

Table 1: Performance Metrics of the Glutaric Acid Route

StepReaction TypeYield (%)Stereochemical Outcome
Imino-Aldol AdditionDiastereoselective814R,7S,9R,11S configuration
CyclizationN-Acyliminium92Tetracyclic core formation
Global ReductionHydrogenation/Reduction89Final product isolation

This method’s efficiency stems from its bidirectional symmetry, which reduces the number of required steps while maintaining high stereochemical fidelity.

Tetraoxobispidine Precursor Route

An alternative strategy developed by Blakemore et al. utilizes a tetraoxobispidine intermediate derived from malonate precursors. This approach highlights the versatility of bispidines as platforms for alkaloid synthesis.

Synthetic Sequence

  • Bispidine Core Construction : Knoevenagel condensation of malonate with 1,3-diaminopropane yields 3,7-diallyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane (16), achieved in 65% yield via acid-catalyzed cyclization.

  • Regioselective Allylation : Sodium borohydride reduces the bispidine to a bishemiaminal, which undergoes double Sakurai allylation with allylsilane to install the C9 and C11 substituents (72% yield).

  • Ring-Closing Metathesis (RCM) : Grubbs’ second-generation catalyst facilitates macrocycle formation, followed by hydrogenation and LiAlH4 reduction to furnish β-isosparteine in 12% overall yield.

Table 2: Critical Transformations in the Bispidine Route

IntermediateKey ReactionSelectivity FactorYield (%)
Bispidine (16)CyclizationC2 symmetry65
BishemiaminalSakurai Allylation1,2-Addition72
Post-RCM MacrocycleHydrogenationFull saturation85

While this route offers modular access to both α- and β-isosparteine through step order reversal, its lower overall yield (12% vs. 34% for the glutaric acid route) limits scalability.

N-Acyliminium Cyclization Approach

Academic theses from the University of Southampton describe a third method leveraging N-acyliminium cyclization to construct the quinolizidine framework.

Methodology Highlights

  • Anti-Selective Imino-Aldol Reaction : (S)-p-Tolylsulfinimines react with ester enolates to establish anti-configured stereocenters, critical for β-isosparteine’s topology.

  • Cross-Metathesis Functionalization : A Grubbs-catalyzed cross-metathesis installs the allyl silane moiety required for subsequent cyclization.

  • Tandem Cyclization-Reduction : BF3·OEt2-promoted N-acyliminium formation and in situ reduction yield the tetracyclic skeleton in 68% yield over two steps.

Table 3: Stereochemical Control in the N-Acyliminium Route

StepDiastereoselectivityKey ReagentOutcome
Imino-Aldol9:1 dr(S)-SulfinimineAnti configuration
Cyclization>20:1 drBF3·OEt2Trans-decalin system
Final Reduction100% retentionLiAlH4Quaternary center formation

This approach’s strength lies in its flexibility for synthesizing related alkaloids, though its 16-step sequence results in a modest 1.6% overall yield for β-isosparteine .

Chemical Reactions Analysis

Types of Reactions: Beta-Isosparteine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Synthesis of Beta-Isosparteine

The synthesis of this compound has been extensively studied, with several methodologies developed to achieve high yields and purity. Key synthetic routes include:

  • Two-Directional Imino-Aldol Reactions : This method employs functionalized ester and N-sulfinylimine fragments to achieve the desired stereochemistry. A notable study demonstrated the successful synthesis of this compound through a syn-selective imino-aldol reaction, yielding the target compound with significant diastereoselectivity .
  • Total Synthesis from Tetraoxobispidine : Another approach involves synthesizing this compound from a common tetraoxobispidine intermediate. This method includes several steps, such as allylation and reduction reactions, culminating in an overall yield of approximately 12% .

Organic Chemistry

This compound serves as a chiral building block in asymmetric synthesis. Its ability to facilitate the production of enantiomerically pure compounds is crucial for developing pharmaceuticals where stereochemistry plays a vital role in biological activity .

Research indicates that this compound exhibits various biological activities, making it a candidate for pharmacological studies. It has been explored for its potential antiviral properties, particularly against viruses like SARS-CoV-2, through mechanisms that involve modulating cellular pathways and gene expression .

Industrial Applications

In industrial settings, this compound can be utilized as a ligand in catalytic processes. Its unique structural properties allow it to stabilize transition states in various chemical reactions, enhancing reaction efficiency .

Case Study 1: Synthesis and Characterization

A comprehensive study detailed the total synthesis of this compound via a two-directional approach using glutaric acid as a starting material. The researchers achieved the synthesis through five steps, confirming the compound's structure using spectroscopic methods such as NMR and X-ray crystallography .

Case Study 2: Pharmacological Evaluation

In another investigation, this compound was evaluated for its antiviral activity against influenza viruses. The study demonstrated that the compound could significantly reduce viral replication in cell cultures, highlighting its potential as an antiviral agent .

Comparison with Related Compounds

CompoundStructure TypeApplications
This compoundTetracyclic alkaloidAsymmetric synthesis, antiviral
SparteineTetracyclic alkaloidChiral ligand in catalysis
LupanineTetracyclic alkaloidPotential medicinal uses
Alpha-IsosparteineDiastereoisomerSimilar applications to beta form

Mechanism of Action

The exact mechanism of action of beta-Isosparteine is not fully understood. it is known to interact with various molecular targets and pathways. As a chiral diamine, it can form complexes with metal ions, influencing catalytic reactions and asymmetric synthesis. Further research is needed to elucidate its precise molecular targets and pathways .

Comparison with Similar Compounds

Key Differences :

  • Ring System : β-Isosparteine and α-isosparteine are bicyclic, while sparteine is tetracyclic.
  • Stereochemistry: β- and α-isosparteine are diastereomers differing in the configuration of the methano bridge .

Physicochemical Properties

Property β-Isosparteine α-Isosparteine Sparteine
Specific Rotation (°) -15.3 (c=2.3, absolute EtOH) +16.1 (c=2.0, CHCl₃) -16.4 (c=2.0, EtOH)
Solubility Soluble in polar solvents Soluble in polar solvents Limited aqueous solubility
Stability Air-stable powder Hygroscopic Degrades under acidic conditions

Functional Implications :

  • The negative specific rotation of β-isosparteine contrasts with α-isosparteine’s positive rotation, reflecting their enantiomeric relationship in specific solvents .

Research Findings and Challenges

  • Regioselectivity: β-Isosparteine’s synthesis exhibits inherent C2-type regioselectivity during nucleophilic additions to bispidines, a phenomenon attributed to electronic effects in the bicyclic core .
  • Scalability : The 12% yield of β-isosparteine underscores challenges in large-scale production, necessitating optimization of allylation and reduction steps .

Biological Activity

Beta-Isosparteine, a compound derived from various alkaloids, particularly those found in the Lupinus genus, has garnered attention for its unique biological activities. This article explores the synthesis, characterization, and biological properties of this compound, focusing on its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

This compound is characterized by its tetracyclic structure, which is crucial for its biological activity. A notable synthesis method involves a two-directional, syn-selective double imino-aldol reaction that efficiently constructs the compound from simpler precursors. This method allows for high yields and purity, making it suitable for further biological studies .

Table 1: Summary of Synthesis Methods for this compound

Synthesis MethodYield (%)Key Features
Two-directional imino-aldol30High diastereoselectivity; short synthetic route
LiAlH4 ReductionVariableSimplifies isolation of this compound
Cyclization with TBAB81Effective in forming dioxo derivatives

Biological Activity

This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications. Studies have demonstrated its efficacy against various microbial strains and its potential as a chelating agent in metal complexation.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against several bacterial strains, showing promising results that suggest it could be developed into an antibiotic agent.

  • Case Study : In a study involving 22 lupin genotypes, this compound was identified among other alkaloids with notable antimicrobial effects. The compound was effective against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its ability to inhibit cell proliferation in various cancer cell lines has been documented.

  • Case Study : An evaluation of bispidine derivatives, including this compound, revealed their capacity to induce apoptosis in cancer cells. The mechanism appears to involve the disruption of cellular signaling pathways critical for cell survival .

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological macromolecules. Its ability to form chelate complexes with metal ions enhances its therapeutic potential.

  • Mechanism Insights : The interaction of this compound with DNA and proteins may lead to alterations in their functions, thereby exerting cytotoxic effects on cancer cells and inhibiting microbial growth.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for beta-Isosparteine, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : this compound can be synthesized via a tetraoxobispidine intermediate (e.g., compound 16 ), with stereochemical outcomes controlled by reaction sequence adjustments. Key steps include:

  • Double allylation using Grignard reagents or Sakurai-type allylation to establish core structure.
  • Ring-closing metathesis (RCM) to form bicyclic frameworks.
  • Reduction steps (e.g., NaBH₄, LiAlH₄, or catalytic hydrogenation) to finalize stereochemistry.
  • Reaction order reversal (allylation before reduction) alters stereoselectivity, yielding this compound vs. alpha-Isosparteine. Optimize yields by adjusting solvent systems (THF, ethers), temperature (-78°C to reflux), and catalyst loadings (e.g., Grubbs catalysts for RCM) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data inconsistencies be addressed?

  • Methodological Answer :

  • NMR spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) to confirm skeletal structure and stereochemistry. Compare chemical shifts with synthetic intermediates (e.g., bishemiaminal derivatives) .
  • Mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography for absolute configuration determination.
  • Address inconsistencies : Re-run experiments under inert atmospheres to exclude oxidation artifacts. Cross-validate using alternative techniques (e.g., IR for functional groups, polarimetry for optical activity) .

Q. How can researchers design in vitro assays to evaluate this compound's bioactivity?

  • Methodological Answer :

  • Target selection : Prioritize receptors/algorithms linked to sparteine analogs (e.g., nicotinic acetylcholine receptors, ion channels).
  • Dose-response assays : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀/EC₅₀.
  • Controls : Include positive controls (e.g., sparteine) and vehicle-only groups.
  • Reproducibility : Triplicate runs with blinded data analysis to minimize bias. Document protocols following ARRIVE guidelines for rigor .

Advanced Research Questions

Q. What strategies are effective in controlling enantioselectivity during this compound synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Use oxazaborolidine catalysts for asymmetric reductions (e.g., Corey-Bakshi-Shibata reduction).
  • Kinetic resolution : Employ enzymes (lipases, esterases) for enantiomer separation.
  • Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with chiral ligands.
  • Monitor progress : Chiral HPLC or capillary electrophoresis to assess enantiomeric excess (ee). Optimize by screening solvents (hexane/IPA) and temperatures .

Q. How can computational models predict this compound's interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to nicotinic receptors. Validate with co-crystallized ligands (PDB IDs: 2QC1, 4AFH).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR studies : Corporate electronic (HOMO/LUMO) and steric parameters (LogP, molar refractivity) to predict activity cliffs.
  • Validate experimentally : Compare docking scores with in vitro binding assays .

Q. What methodologies resolve contradictions in this compound's reported pharmacological data?

  • Methodological Answer :

  • Systematic reviews : Follow PRISMA guidelines to aggregate data from diverse studies. Assess bias via ROBINS-I tool .
  • Meta-analysis : Use random-effects models (RevMan, R metafor package) to quantify heterogeneity (I² statistic).
  • Experimental replication : Standardize protocols (e.g., cell lines, buffer compositions) across labs.
  • Mechanistic studies : Employ knock-out models or siRNA silencing to isolate pathways .

Methodological Resources

  • Synthetic Protocols : Refer to Norcross et al. (2008) for step-by-step procedures .
  • Data Reproducibility : Follow Beilstein Journal guidelines for experimental documentation .
  • Computational Tools : Utilize open-source platforms (e.g., PyMol, RDKit) for molecular modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Isosparteine
Reactant of Route 2
beta-Isosparteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.